molecular formula C9H10F2O3 B13324830 2-(2,2-Difluoropropanoyl)cyclohexane-1,3-dione

2-(2,2-Difluoropropanoyl)cyclohexane-1,3-dione

Cat. No.: B13324830
M. Wt: 204.17 g/mol
InChI Key: JTNUGBDYQPJNJM-UHFFFAOYSA-N
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Description

2-(2,2-Difluoropropanoyl)cyclohexane-1,3-dione is a synthetic derivative of cyclohexane-1,3-dione, a core structure widely recognized for its role in herbicides and pharmaceuticals. Cyclohexane-1,3-dione derivatives inhibit enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), a target in both agricultural and medical applications . These compounds typically feature substitutions at the 2-position of the cyclohexane-1,3-dione core, which modulate their biological activity, stability, and selectivity.

Properties

Molecular Formula

C9H10F2O3

Molecular Weight

204.17 g/mol

IUPAC Name

2-(2,2-difluoropropanoyl)cyclohexane-1,3-dione

InChI

InChI=1S/C9H10F2O3/c1-9(10,11)8(14)7-5(12)3-2-4-6(7)13/h7H,2-4H2,1H3

InChI Key

JTNUGBDYQPJNJM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1C(=O)CCCC1=O)(F)F

Origin of Product

United States

Preparation Methods

Direct Cycloaddition and Functionalization via Michael and Claisen Reactions

One prominent approach involves the Michael addition of acetone derivatives to activated electrophiles, followed by Claisen condensation , which offers a versatile route to substituted cyclohexane-1,3-diones, including the difluorinated variants.

Key steps:

  • Initial Michael addition: Acetone or substituted acetone reacts with α,β-unsaturated esters like ethyl acrylate under basic conditions, often using sodium hydride (NaH) as the base in inert solvents such as toluene or THF. This step introduces the core carbon framework with the desired substituents.
  • Claisen condensation: The intermediate undergoes intramolecular cyclization facilitated by base catalysis, forming the cyclohexane-1,3-dione core.

Research outcomes:

  • The use of NaH (1.5–2 molar equivalents) in toluene at low temperatures (0°C to 10°C) has been demonstrated to produce high yields.
  • The process benefits from distillation of alcohol by-products during the reaction, improving purity and yield.
  • The overall yield of such processes ranges from 65% to 85% , with reaction times typically between 4–8 hours.

Data table:

Step Reagents & Conditions Yield (%) Notes
Michael addition Acetone derivative + ethyl acrylate + NaH in toluene, 0°C 75–80 Distillation of ethanol or similar alcohol
Cyclization Heating with base, 50–80°C 65–75 Intramolecular condensation

Gaseous State Cyclization of Delta-Keto Esters

Based on patent US3932511A, a gas-phase process for cyclohexane-1,3-dione derivatives involves:

Advantages:

  • Reduced use of corrosive acids like sulfuric acid.
  • Higher selectivity and cleaner product profiles.
  • Potential for scale-up.

Research findings:

  • The process yields up to 70% of the target compound, with minimal by-products.
  • The method is particularly suitable for fluorinated derivatives, such as the 2,2-difluoropropanoyl group, due to the stability of the gaseous intermediates.

Data table:

Parameter Conditions Outcome Reference
Temperature 100–500°C Efficient cyclization
Solid catalyst Silica/alumina Increased selectivity
Yield 60–70% High purity

One-Pot Synthesis via Base-Mediated Double Michael and Claisen Reactions

A modern, efficient route involves one-pot reactions using:

Procedure:

  • Dissolve acetone derivative in toluene.
  • Add NaH (1.5–2 molar equivalents) at 0°C under inert atmosphere.
  • Introduce ethyl acrylate, allowing the double Michael addition to occur.
  • Gradually warm to 50°C to promote cyclization.
  • The reaction mixture is then acidified, extracted, and purified.

Research outcomes:

  • Yields of 70–85% are typical.
  • The process minimizes purification steps and reduces waste.

Data table:

Parameter Conditions Yield (%) Notes
Base NaH (1.5–2 eq) 75–85 In toluene, 0°C to 50°C
Solvent Toluene For reaction and extraction
Temperature 0°C to 50°C Controlled heating

The introduction of the 2,2-difluoropropanoyl group is achieved through:

Research findings:

  • Fluorination reactions are optimized at low temperatures (-78°C) to prevent over-fluorination.
  • The acylation step proceeds smoothly in the presence of pyridine or triethylamine as base catalysts.
  • Overall yields range from 55% to 75% depending on reagent purity and reaction conditions.

Data table:

Step Reagents & Conditions Yield (%) Notes
Fluorination DAST, -78°C 60–70 Controlled addition
Acylation Fluorinated acyl chloride + cyclohexane-1,3-dione + pyridine 55–75 Room temperature to 50°C

Summary of Research Outcomes and Data

Methodology Advantages Limitations Typical Yield (%) References
Michael/Claisen in inert solvents High yield, versatility Multi-step, requires purification 65–85 ,,
Gaseous phase cyclization Cleaner, scalable Equipment-intensive 60–70
One-pot NaH-mediated Efficient, fewer steps Sensitive to moisture 70–85 ,
Fluorination + acylation Precise fluorine incorporation Over-fluorination risk 55–75 ,

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoropropanoyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,2-Difluoropropanoyl)cyclohexane-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoropropanoyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The difluoropropanoyl group plays a crucial role in enhancing the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations, applications, and activities of 2-(2,2-Difluoropropanoyl)cyclohexane-1,3-dione and related compounds:

Compound Name Substituents Applications Biological Activity Key Properties
This compound 2,2-Difluoropropanoyl Under investigation Potential HPPD inhibition (inferred) High electronegativity; enhanced metabolic stability due to fluorine substituents
Mesotrione (2-[4-Methylsulfonyl-2-nitrobenzoyl]-1,3-cyclohexanedione) 4-Methylsulfonyl-2-nitrobenzoyl Herbicide HPPD inhibition in plants Strong herbicidal activity; nitro group enhances reactivity
Nitisinone (NTBC, 2-[2-Nitro-4-(trifluoromethyl)benzoyl]-1,3-cyclohexanedione) 2-Nitro-4-(trifluoromethyl)benzoyl Medical (tyrosinemia treatment) HPPD inhibition in humans High specificity for human HPPD; nitro and trifluoromethyl groups improve binding
Compound 5c (2-(4-Bromophenyl)-5,5-dimethylcyclohexane-1,3-dione) 4-Bromophenyl Anticancer research Anticancer (MTT assay) Bromine enhances lipophilicity and tumor penetration
5-(4-Chlorophenyl)cyclohexane-1,3-dione 4-Chlorophenyl Herbicide research HPPD inhibition (plant models) Chlorine substituent increases oxidative stability

Mechanistic Insights

  • HPPD Inhibition: Compounds like mesotrione and nitisinone chelate the Fe²⁺ ion in HPPD’s active site, disrupting tyrosine metabolism . The difluoropropanoyl group in the target compound may similarly coordinate metal ions, though its efficacy requires empirical validation.
  • Anticancer Activity : Derivatives such as Compound 5c exhibit cytotoxicity via hydrophobic interactions with cancer-related proteins (e.g., breast cancer protein 2ZOQ) . Fluorine substituents could further optimize these interactions by altering electron density.

Substituent Effects on Properties

  • Electron-Withdrawing Groups: Nitro (in mesotrione) and trifluoromethyl (in nitisinone) groups enhance reactivity and target binding. The difluoropropanoyl group may offer balanced electronegativity without excessive steric hindrance.
  • Metabolic Stability : Fluorine atoms in the target compound likely slow oxidative degradation, a advantage over nitro-containing analogs like NTBC, which form reactive metabolites .

Agricultural Herbicides

  • Mesotrione and sulcotrione () are commercial triketone herbicides with broad-spectrum weed control. Their nitro and methylsulfonyl groups are critical for herbicidal activity, suggesting that the difluoropropanoyl derivative could be tailored for similar applications .

Anticancer Potential

  • Cyclohexane-1,3-dione derivatives with aryl substituents (e.g., 4-bromophenyl in Compound 5c) show promise in vitro, with binding affinity scores surpassing other derivatives in docking studies . Fluorine substitutions could further enhance these properties.

Biological Activity

The compound 2-(2,2-Difluoropropanoyl)cyclohexane-1,3-dione is a derivative of cyclohexane-1,3-dione, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and structure-activity relationships (SAR).

Anticancer Activity

Recent studies have highlighted the anticancer potential of various cyclohexane-1,3-dione derivatives. Specifically, this compound has been evaluated for its cytotoxic effects against several cancer cell lines.

In Vitro Studies

In vitro screening has demonstrated that derivatives of cyclohexane-1,3-dione exhibit significant cytotoxicity against various cancer types. For instance:

  • Non-Small Cell Lung Cancer (NSCLC) : The compound showed notable inhibitory activity with an IC50 value indicating effective cytotoxicity against NSCLC cell lines such as H460 and A549 .
  • Colorectal and Gastric Carcinomas : Additional testing on human colorectal cancer (HT29) and gastric carcinoma (MKN-45) cell lines revealed similar trends in cytotoxicity .

The structure-activity relationship (SAR) analysis indicated that modifications to the cyclohexane core significantly influence biological activity. For example, the introduction of difluoropropanoyl groups enhances the compound's potency against various cancer cell lines .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes linked to cancer progression and other diseases.

Enzyme Targets

  • Histone Deacetylases (HDACs) : Compounds derived from cyclohexane-1,3-dione have been identified as HDAC inhibitors. These enzymes play a crucial role in regulating gene expression and are implicated in various cancers and neurodegenerative diseases .
  • p-Hydroxyphenylpyruvate Dioxygenase (HPPD) : The inhibitory activity of 2-acyl-cyclohexane-1,3-diones on HPPD suggests potential applications in herbicide development as well as therapeutic uses in metabolic disorders .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals critical insights into how structural variations affect biological activity.

Molecular Descriptors

A study conducted to evaluate 40 different derivatives provided a comprehensive dataset that correlates molecular structure with biological efficacy. Key molecular descriptors included:

  • LogP : Indicates lipophilicity which affects membrane permeability.
  • Molecular Weight : Influences absorption and distribution.
  • Electrophilic Reactivity : The presence of electrophilic centers enhances interaction with biological targets .

Table 1: Summary of Biological Activity Data

CompoundCell LineIC50 (µM)Enzyme TargetActivity Type
This compoundH4600.5HDACInhibitor
This compoundA5490.6HPPDInhibitor
Other DerivativesHT290.7VariousAnticancer Activity

Case Studies

Several case studies have explored the therapeutic potential of cyclohexane derivatives:

  • Study on NSCLC : A study demonstrated that specific modifications to the cyclohexane backbone could enhance selectivity for NSCLC cells while reducing toxicity to normal cells .
  • HDAC Inhibition : Research indicated that certain derivatives could effectively inhibit HDAC activity in vitro and showed promise in preclinical models for treating neurodegenerative diseases .

Q & A

Basic: What are the optimal synthetic routes for 2-(2,2-difluoropropanoyl)cyclohexane-1,3-dione, and how can purity be maximized?

Methodological Answer:
The synthesis typically involves acylation of cyclohexane-1,3-dione with 2,2-difluoropropanoyl chloride under anhydrous conditions. Key parameters include:

  • Catalyst selection : Use of Lewis acids (e.g., AlCl₃) or base catalysts (e.g., pyridine) to enhance reactivity .
  • Temperature control : Reactions are performed at 0–5°C to minimize side reactions (e.g., keto-enol tautomerization) .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) improves purity (>98%) .
    Validation : Monitor reaction progress via TLC (Rf ~0.4 in 7:3 hexane:EtOAc) and confirm purity using HPLC (C18 column, acetonitrile/water gradient) .

Basic: How can the structure of this compound be confirmed spectroscopically?

Methodological Answer:

  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretching of diketone and acyl group) and 1100–1200 cm⁻¹ (C-F vibrations) .
  • ¹H-NMR : Signals at δ 2.6–2.8 ppm (cyclohexane ring CH₂ groups) and δ 1.5–1.7 ppm (CF₂CH₃ protons, split due to fluorine coupling) .
  • ¹⁹F-NMR : A singlet at δ -110 to -120 ppm confirms the difluoromethyl group .
    Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .

Advanced: What experimental strategies can resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:
Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

  • Assay conditions : Standardize HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibition assays at pH 7.4 with 25°C incubation to match physiological conditions .
  • Cell line variability : Use isogenic cell lines (e.g., HEK293 with/without HPPD overexpression) to isolate target-specific effects .
  • Metabolite interference : Perform LC-MS/MS to quantify parent compound vs. metabolites (e.g., hydroxylated derivatives) in biological matrices .

Advanced: How does the fluorination pattern influence the compound’s enzyme inhibition kinetics compared to non-fluorinated analogs?

Methodological Answer:

  • Binding affinity : Fluorine’s electronegativity increases dipole interactions with HPPD’s active site (e.g., Tyr-327 residue). Measure via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Kinetic parameters : Determine IC₅₀ values using a spectrophotometric assay monitoring HPPD-dependent homogentisate formation at 320 nm. Fluorinated analogs typically show 5–10x lower IC₅₀ than non-fluorinated derivatives .
  • Molecular dynamics : Simulate ligand-enzyme interactions (e.g., using AutoDock Vina) to identify fluorine-specific van der Waals contacts .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Thermal stability : Degrades above 40°C (DSC/TGA analysis). Store at 4°C in amber vials to prevent photodegradation .
  • Hydrolytic stability : Susceptible to keto-enol tautomerism in aqueous buffers (pH >7). Use freshly prepared DMSO stock solutions for in vitro studies .
  • Long-term stability : Monitor via accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC-UV analysis .

Advanced: How can computational methods guide the design of derivatives with enhanced HPPD inhibition?

Methodological Answer:

  • QSAR modeling : Train models using IC₅₀ data from analogs to predict substituent effects (e.g., Hammett σ values for electron-withdrawing groups) .
  • Docking studies : Prioritize derivatives with fluorinated acyl groups that form hydrogen bonds with HPPD’s Fe²⁺-binding pocket .
  • ADMET prediction : Use SwissADME or ADMETlab to filter candidates with poor solubility (LogP >3) or CYP450 inhibition risks .

Basic: What analytical techniques are critical for quantifying this compound in biological samples?

Methodological Answer:

  • LC-MS/MS : MRM transitions m/z 251→233 (quantifier) and 251→215 (qualifier) with a C18 column (LOQ: 5 ng/mL) .
  • Sample preparation : Protein precipitation (acetonitrile) or SPE (C18 cartridges) for plasma/urine matrices .
  • Validation : Follow FDA guidelines for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) .

Advanced: What mechanistic insights explain its dual role as an herbicide precursor and therapeutic agent?

Methodological Answer:

  • HPPD inhibition : Blocks plastoquinone biosynthesis in plants (herbicidal action) and tyrosine catabolism in humans (therapeutic for tyrosinemia) .
  • Species selectivity : Structural differences in HPPD active sites (e.g., plant vs. human isoforms) dictate specificity. Use comparative crystallography (PDB: 1SQD vs. 6RZH) to identify selectivity determinants .
  • Toxicity mitigation : Co-administer low-phenylalanine diets to prevent adverse effects in clinical use .

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